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(2-BenZylphenyl)Zinc bromide

Cat. No.: B14898814
M. Wt: 312.5 g/mol
InChI Key: HCKJGQOFNAAYIS-UHFFFAOYSA-M
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Description

(2-BenZylphenyl)Zinc bromide is a benzylic organozinc reagent of interest in synthetic organic chemistry for the construction of complex molecular architectures. As an aryl transfer agent, its primary research value lies in participating in transition-metal-catalyzed cross-coupling reactions, notably Negishi couplings, to form new carbon-carbon bonds . This allows for the introduction of the 2-benzylphenyl group into a wide range of organic electrophiles. The mechanism of action involves transmetalation, where the zinc-bound organic group is transferred to a palladium or nickel catalyst, which then couples with an organic halide (e.g., an aryl or alkyl iodide) to yield the final product . Organozinc reagents like this one are particularly valued for their moderate reactivity and good functional group tolerance compared to other organometallics, enabling their use in the synthesis of sophisticated targets such as pharmaceutical intermediates and materials science precursors . The benzyl-substituted phenyl group it incorporates is a structural motif found in various biologically active molecules. This reagent is typically handled in an inert atmosphere using anhydrous solvents to maintain stability and is intended for use by qualified researchers in a laboratory setting. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11BrZn B14898814 (2-BenZylphenyl)Zinc bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11BrZn

Molecular Weight

312.5 g/mol

IUPAC Name

benzylbenzene;bromozinc(1+)

InChI

InChI=1S/C13H11.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-9H,11H2;1H;/q-1;;+2/p-1

InChI Key

HCKJGQOFNAAYIS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Benzylphenyl Zinc Bromide

Precursor Synthesis Strategies for 2-Benzylphenyl Halides

The foundation for synthesizing (2-Benzylphenyl)zinc bromide lies in the efficient preparation of its aryl halide precursor, most notably 2-benzylphenyl bromide.

The construction of the 2-benzylphenyl bromide scaffold can be approached through several synthetic routes. A prominent method involves the side-chain bromination of 2-bromotoluene (B146081) using elemental bromine and a radical initiator under irradiation, which selectively introduces a bromine atom to the benzylic position. prepchem.com Another effective method is the radical bromination of benzylic compounds using N-bromosuccinimide (NBS), often initiated by light or a radical initiator like benzoyl peroxide. masterorganicchemistry.com This Wohl-Ziegler reaction is a classic transformation in organic synthesis. masterorganicchemistry.com

Alternatively, benzylic alcohols can be converted to the corresponding bromides. organic-chemistry.org For instance, the reaction of 2-bromobenzyl alcohol with an appropriate brominating agent furnishes the desired precursor. google.com A method using concentrated sulfuric acid as a catalyst for the reaction between hydrobromic acid and benzyl (B1604629) alcohol has also been reported. google.com

Introducing the benzyl group onto an aryl ring is a key step in forming the carbon skeleton of the precursor. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings, are powerful tools for this purpose. These reactions couple an aryl halide with an appropriate organoboron or organozinc reagent, respectively, to form a new carbon-carbon bond.

Another approach is the Friedel-Crafts benzylation, which involves the reaction of an aromatic compound with a benzyl halide in the presence of a Lewis acid catalyst. However, this method can sometimes be limited by issues of regioselectivity and polyalkylation. A more controlled synthesis of diarylmethanes can be achieved through zinc-mediated, palladium-catalyzed cross-couplings between benzyl and aryl halides. nih.gov

Direct Metalation Approaches for this compound Formation

With the 2-benzylphenyl bromide precursor in hand, the next critical step is the formation of the organozinc reagent itself through direct metalation.

The most direct route to this compound is the oxidative addition of zinc metal into the carbon-bromine bond of 2-benzylphenyl bromide. wikipedia.org This reaction involves the direct insertion of zinc, a process that is central to the formation of many organozinc reagents. wikipedia.orguni-muenchen.de The mechanism of this insertion can be complex, often involving electron transfer steps at the metal surface. researchgate.net While zinc is a weaker reducing agent than magnesium, its use is advantageous for preparing functionalized organozinc reagents due to its tolerance of various sensitive functional groups. rsc.orgsigmaaldrich.com

The reactivity of zinc is a crucial factor. Highly reactive "Rieke zinc," prepared by reducing a zinc salt like zinc chloride, can react directly with less reactive aryl bromides and chlorides, accommodating a wide array of functional groups such as nitriles, esters, and amides. uni-muenchen.desigmaaldrich.com

The synthesis of organozinc reagents can be performed without the use of magnesium, which is typically associated with the more reactive Grignard reagents. This "magnesium-free" approach is beneficial for substrates with sensitive functional groups. A key aspect of this method is the activation of the zinc metal. uni-muenchen.de The presence of lithium chloride (LiCl) is often crucial, as it helps to form a soluble adduct with the organozinc compound, thereby removing it from the metal surface and promoting the reaction. wikipedia.orguni-muenchen.de

The table below summarizes typical conditions for magnesium-free zinc insertion.

PrecursorReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
(E)-2-bromo-3-phenylacrylonitrileZn dust, LiClTHF25190 uni-muenchen.de
Methyl 4-bromobenzoateMg dust, LiCl, ZnCl₂THF253N/A rsc.org

This table presents illustrative examples and conditions may vary based on the specific substrate.

The success and efficiency of the oxidative insertion of zinc are highly dependent on the choice of activators and solvents. acs.org

Activators: Commercial zinc dust often requires activation to remove surface oxides and enhance reactivity. youtube.com Common activation methods include treatment with 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. wikipedia.org The use of these agents helps to expose a fresh, reactive zinc surface, facilitating the oxidative addition. Iodine can also serve as an effective activator.

Solvents: The solvent plays a critical role in the formation of organozinc reagents. Ethereal solvents like tetrahydrofuran (B95107) (THF) are widely used as they effectively solvate the resulting organozinc species. researchgate.net However, studies have shown that more polar solvents like dimethyl sulfoxide (B87167) (DMSO) can accelerate the rate of oxidative addition compared to THF. researchgate.netnih.govnih.gov The choice of solvent can significantly impact reaction rates and the stability of the intermediates formed on the zinc surface. researchgate.net Dimethylacetamide (DMAc) has also been studied as a solvent for the reaction of benzyl halides with zinc. researchgate.net

The following table highlights the effect of different activators and solvents on the formation of organozinc reagents.

Zinc SourceActivator(s)Solvent(s)Key ObservationReference(s)
Zinc Dust1,2-dibromoethane, TMSCl, LiClTHFEfficient formation of soluble organozinc adducts. wikipedia.org
Zinc MetalNoneTHF vs. DMSODMSO accelerates oxidative addition compared to THF. researchgate.netnih.govnih.gov
Rieke ZincN/A (inherently active)THFReacts with a wide range of functionalized bromides. sigmaaldrich.com
Zinc DustNoneDMAcStudied for reaction with benzyl chloride. researchgate.net

This table provides a general overview of the influence of activators and solvents.

Transmetalation from Other Organometallic Species

Transmetalation is a common and effective strategy for the synthesis of organozinc reagents like this compound. This process involves the transfer of an organic group from a more electropositive metal to zinc. The two primary precursors for this transformation are organolithium and organomagnesium (Grignard) reagents.

Lithium-Halogen Exchange Followed by Zincation

One of the most powerful methods for generating aryllithium species is the lithium-halogen exchange reaction. wikipedia.orgharvard.edu This method is particularly effective for the synthesis of (2-benzylphenyl)lithium from 1-benzyl-2-bromobenzene (B3021675). The reaction is typically carried out at low temperatures (e.g., -78 °C) in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether, using an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). researchgate.netnih.govresearchgate.net The choice of alkyllithium reagent can influence the reaction rate and selectivity. harvard.edu

The general mechanism involves the attack of the alkyllithium reagent on the bromine atom of 1-benzyl-2-bromobenzene, leading to the formation of the desired (2-benzylphenyl)lithium and the corresponding alkyl bromide. The equilibrium of this reaction is driven by the formation of the more stable aryllithium species. wikipedia.org

Once the (2-benzylphenyl)lithium is formed, it is not isolated but is reacted in situ with a zinc(II) halide salt, typically zinc bromide (ZnBr₂). d-nb.infonih.gov This transmetalation step is generally fast and exothermic, resulting in the formation of this compound and lithium bromide.

Reaction Scheme: Lithium-Halogen Exchange and Zincation

Lithium-Halogen Exchange: (2-Br-C₆H₄)CH₂Ph + R-Li → (2-Li-C₆H₄)CH₂Ph + R-Br (where R = n-Bu or t-Bu)

Zincation: (2-Li-C₆H₄)CH₂Ph + ZnBr₂ → (2-BrZn-C₆H₄)CH₂Ph + LiBr

A summary of typical reaction conditions for the lithium-halogen exchange followed by zincation is presented in Table 1.

PrecursorReagentsSolventTemperature (°C)
1-Benzyl-2-bromobenzene1. n-BuLi or t-BuLi2. ZnBr₂THF or Et₂O-78 to 0

Table 1. Illustrative Conditions for the Synthesis of this compound via Lithium-Halogen Exchange.

Grignard Reagent Transmetalation to Zinc

An alternative and often milder route to this compound involves the use of a Grignard reagent. youtube.comyoutube.com The first step is the formation of the Grignard reagent, (2-benzylphenyl)magnesium bromide, by reacting 1-benzyl-2-bromobenzene with magnesium metal in an ethereal solvent like THF or diethyl ether. youtube.comyoutube.com The initiation of this reaction can sometimes be challenging and may require activation of the magnesium surface, for instance, by using a small crystal of iodine or 1,2-dibromoethane. youtube.com

The resulting (2-benzylphenyl)magnesium bromide is then transmetalated with zinc bromide. This exchange is favorable due to the higher electronegativity of zinc compared to magnesium, leading to the formation of the more stable organozinc compound.

Reaction Scheme: Grignard Reagent Formation and Transmetalation

Grignard Reagent Formation: (2-Br-C₆H₄)CH₂Ph + Mg → (2-MgBr-C₆H₄)CH₂Ph

Transmetalation: (2-MgBr-C₆H₄)CH₂Ph + ZnBr₂ → (2-BrZn-C₆H₄)CH₂Ph + MgBr₂

Table 2 outlines typical conditions for the Grignard-based synthesis.

PrecursorReagentsSolventTemperature
1-Benzyl-2-bromobenzene1. Mg2. ZnBr₂THF or Et₂ORoom Temperature to Reflux

Table 2. Illustrative Conditions for the Synthesis of this compound via Grignard Reagent Transmetalation.

Chemo- and Regioselectivity Considerations in this compound Synthesis

The synthesis of this compound requires careful consideration of chemo- and regioselectivity, particularly when dealing with more complex or functionalized precursors.

Chemoselectivity refers to the selective reaction of one functional group in the presence of other, potentially reactive, functional groups. youtube.com In the context of preparing this compound, the primary concern is the compatibility of the organometallic intermediates (both the lithium and Grignard reagents) with other functional groups that might be present on the aromatic rings. Organolithium and Grignard reagents are highly reactive and can react with a wide range of functional groups, including esters, ketones, aldehydes, nitriles, and amides. stackexchange.com Therefore, if such groups are present in the starting material, they would likely need to be protected prior to the formation of the organometallic species. The benzyl group itself is generally stable under these conditions, although benzylic protons can be acidic and may react with very strong bases.

Regioselectivity is concerned with the specific position at which the reaction occurs. nih.govnih.gov In the synthesis of this compound from 1-benzyl-2-bromobenzene, the regioselectivity of the metal-halogen exchange is directed by the position of the bromine atom. The reaction is expected to occur exclusively at the carbon-bromine bond, leading to the desired 2-substituted product. However, if there were other halogens present on the aromatic rings, the selectivity would depend on the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl). wikipedia.org Furthermore, the presence of directing groups on the aromatic ring can influence the site of metalation, particularly in deprotonation reactions, although this is less of a concern in halogen-metal exchange reactions. researchgate.net

For instance, in a molecule with multiple bromo substituents, the site of lithium-halogen exchange can sometimes be directed by ortho-coordinating groups. However, for 1-benzyl-2-bromobenzene, the primary determinant of regioselectivity is the position of the single bromine atom.

Scale-Up Methodologies for the Efficient Preparation of this compound

The transition from laboratory-scale synthesis to larger-scale production of this compound presents several challenges, primarily related to reaction control, heat management, and safety. The formation of organolithium and Grignard reagents is often highly exothermic, which can be difficult to manage on a large scale. researchgate.net

Modern approaches to address these challenges often involve the use of continuous flow chemistry. acs.orgresearchgate.net Continuous flow reactors offer significant advantages for the synthesis of reactive intermediates like organozinc reagents, including:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient dissipation of heat, preventing the formation of hot spots and improving reaction control.

Improved Safety: The small reaction volume at any given time minimizes the risk associated with handling large quantities of highly reactive and potentially pyrophoric reagents.

Precise Control of Reaction Parameters: Flow systems allow for precise control over reaction time, temperature, and stoichiometry, leading to higher reproducibility and yields.

Scalability: Scaling up production in a flow system often involves running the reactor for a longer duration or using multiple reactors in parallel, rather than increasing the size of the reactor vessel.

Reactivity Profiles of 2 Benzylphenyl Zinc Bromide in Organic Transformations

Electrophilic Trapping Reactions of (2-Benzylphenyl)Zinc Bromide

Organozinc halides, including this compound, are effective nucleophiles that react with a variety of electrophiles. These reactions are fundamental to the construction of more complex molecular architectures.

Reactions with Carbonyl Electrophiles (e.g., aldehydes, ketones, esters)

This compound is expected to readily participate in nucleophilic addition to carbonyl compounds, a reaction characteristic of organozinc reagents. The reaction with aldehydes and ketones, analogous to the Barbier and Reformatsky reactions, would yield secondary and tertiary alcohols, respectively. wikipedia.orglibretexts.org The addition to aldehydes is generally efficient, even in the absence of a catalyst. acs.org

The reaction with esters is also anticipated. Typically, the reaction of an organozinc reagent with an ester can lead to the formation of a ketone, which can then be trapped by a second equivalent of the organozinc reagent to form a tertiary alcohol. However, selective formation of the ketone can be achieved under carefully controlled conditions or through copper-catalyzed acylations. acs.orgresearchgate.net

Table 1: Representative Reactions of Benzylzinc Halides with Carbonyl Electrophiles

EntryBenzylzinc ReagentElectrophileProductYield (%)Reference
1Benzylzinc chloride4-Chlorobenzaldehyde1-(4-Chlorophenyl)-2-phenylethanol98 acs.org
2Benzylzinc chloride4-Methoxybenzaldehyde1-(4-Methoxyphenyl)-2-phenylethanol87 acs.org
3Benzylzinc chloride3,3-Dimethylbutyryl chloride1-Phenyl-4,4-dimethyl-2-pentanone95 acs.org
4Benzylzinc chlorideCyclohexenone3-(2-Iodobenzyl)cyclohexanone72 acs.org

This table presents data for analogous benzylzinc chlorides to illustrate the expected reactivity of this compound.

Reactions with Imine and Nitrile Electrophiles

The nucleophilic character of this compound extends to reactions with imines and nitriles, providing pathways to amines and ketones, respectively. The addition to imines, aza-Barbier or Mannich-type reaction, is a powerful method for the synthesis of α-branched amines. beilstein-journals.orgorganic-chemistry.org The diastereoselectivity of such additions can often be controlled by using chiral auxiliaries on the imine. nih.govnih.gov

Reactions with nitriles typically require harsher conditions or the presence of a catalyst to proceed efficiently. The initial addition product is a zinc imine salt, which upon hydrolysis, furnishes a ketone.

Table 2: Illustrative Reactions of Benzylzinc Reagents with Imine Electrophiles

This table showcases the reactivity of benzylzinc and allylzinc bromides with imines as a proxy for the expected behavior of this compound.

Reactions with Halogenating Agents for Derivatization

Organozinc halides can be converted to the corresponding organic halides through reaction with halogenating agents. This derivatization can be useful for subsequent transformations. Reagents such as N-bromosuccinimide (NBS) and iodine are commonly employed for this purpose. missouri.eduorganic-chemistry.org The reaction with NBS is a well-established method for benzylic bromination and proceeds via a radical mechanism. masterorganicchemistry.comyoutube.comnih.gov The reaction of organozinc compounds with iodine provides the corresponding iodo-derivatives.

Transmetalation Reactions of this compound with Transition Metals

A cornerstone of the utility of organozinc reagents is their ability to undergo transmetalation with transition metal catalysts, most notably palladium and nickel. This process is the key step in Negishi cross-coupling reactions, enabling the formation of carbon-carbon bonds between the organozinc species and an organic halide. organic-chemistry.orgwikipedia.org

Transmetalation to Palladium Species for Catalysis

The transmetalation of this compound to a palladium(0) complex is a facile process that generates a palladium(II) intermediate. This intermediate then undergoes reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst. youtube.com The Negishi coupling is highly versatile, tolerating a wide range of functional groups on both the organozinc reagent and the coupling partner. acs.orgorganic-chemistry.org The choice of palladium precursor and ligand is crucial for achieving high yields and selectivities. nih.govnih.govnih.gov

Table 3: Palladium-Catalyzed Cross-Coupling of Benzylzinc Reagents

EntryBenzylzinc ReagentCoupling PartnerCatalyst SystemProductYield (%)Reference
1Isopropylzinc bromide2-BromobenzonitrilePd(OAc)₂, CPhos2-Isopropylbenzonitrile95 nih.gov
2Isopropylzinc bromide2-BromoanisolePd(OAc)₂, CPhos2-Isopropylanisole92 nih.gov
3Benzylzinc bromideα-AryldiazoesterPd catalyst(E)-α,β-DiarylacrylateGood nih.gov

This table provides examples of palladium-catalyzed couplings with related organozinc reagents to illustrate the potential of this compound in Negishi reactions.

Transmetalation to Nickel Species for Catalytic Applications

Similar to palladium, nickel catalysts are highly effective in promoting cross-coupling reactions of organozinc reagents. wikipedia.org Nickel catalysis often offers advantages in terms of cost and can exhibit different reactivity and selectivity profiles compared to palladium. researchgate.net Nickel-catalyzed Negishi couplings of benzylic zinc reagents with aryl and heteroaryl halides have been well-documented, providing efficient routes to diarylmethanes and related structures. researchgate.netnih.gov The catalytic cycle is analogous to that of palladium, involving oxidative addition, transmetalation, and reductive elimination steps. The choice of nickel precursor and ligands is critical for the success of these couplings. chemrxiv.org

Table 4: Nickel-Catalyzed Cross-Coupling of Benzylzinc Reagents

EntryBenzylzinc ReagentCoupling PartnerCatalyst SystemProduct TypeYield (%)Reference
1Benzylzinc chlorideAromatic bromides/chloridesNi(acac)₂, PPh₃Diarylalkanes- researchgate.net
2Benzylzinc nucleophilesRacemic silylated allylic bromidesNi catalystVinylsilanesModerate to High nih.gov

This table highlights the utility of nickel catalysis in reactions involving benzylzinc reagents, suggesting similar applications for this compound.

Transmetalation to Copper Species for Conjugate Additions

The reaction of organozinc reagents with copper salts to form organocopper species is a cornerstone of modern organic synthesis, particularly for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. While specific studies detailing the conjugate addition of this compound are not prevalent in the surveyed literature, the general mechanism is well-established for analogous organozinc compounds. nih.govyoutube.com This process involves the transmetalation of the organic group from zinc to a copper(I) salt, such as copper(I) cyanide or copper(I) iodide, often in the presence of solubilizing agents like lithium chloride (LiCl). youtube.com The resulting organocopper reagent is a soft nucleophile that preferentially attacks the β-carbon of a Michael acceptor.

The general sequence is as follows:

Formation of the Organozinc Reagent: 2-Benzylphenyl bromide + Zn → this compound

Transmetalation: this compound + CuX → (2-Benzylphenyl)Cu + ZnBrX

Conjugate Addition: (2-Benzylphenyl)Cu + α,β-Unsaturated Ketone/Ester → 1,4-Adduct

The efficiency and selectivity of these reactions can be influenced by the choice of copper salt and additives. For instance, the use of CuCN·2LiCl is common as it forms higher-order cuprates that exhibit enhanced reactivity and stability. youtube.com Research has also demonstrated that such conjugate additions can be performed in aqueous micellar environments, offering a greener alternative to traditional organic solvents. nih.govnih.gov

Table 1: Representative Copper-Catalyzed Conjugate Addition of Grignard Reagents to Thiochromones (Analogous Reaction) This table illustrates the scope of a similar transformation, as specific data for this compound was not available in the searched literature. Data sourced from youtube.com.

EntryR in RMgXProductYield (%)
1n-Bu2-n-Butylthiochroman-4-one89
2Ph2-Phenylthiochroman-4-one (Thioflavanone)90
32-Furyl2-(Furan-2-yl)thiochroman-4-one85
4Vinyl2-Vinylthiochroman-4-one70
5Et2-Ethylthiochroman-4-one86

Transmetalation to Iron Species in Cross-Coupling

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods employing precious metals like palladium. These reactions often proceed via radical pathways. While direct evidence for the transmetalation of this compound to iron for cross-coupling is scarce in the reviewed literature, related transformations involving benzyl (B1604629) halides and iron catalysts provide insight into the potential reactivity. acs.orgnih.gov

For example, iron can catalyze the coupling of benzyl bromides with various partners, such as disulfides or alkenes. acs.orgnih.gov A plausible, though not explicitly documented, pathway for this compound would involve its reaction with an iron salt to generate an organoiron species. This species could then engage with an electrophilic coupling partner. A key challenge in such cross-electrophile couplings is managing the formation of homodimers.

Recent advancements have shown that iron-catalyzed reactions can achieve high levels of functional group tolerance and can be used to construct sterically hindered C-C bonds. acs.org For instance, an iron-catalyzed hydrobenzylation of alkenes demonstrates the broad tolerance of benzyl bromide substrates, which could be conceptually extended to benzyl-organometallic reagents.

Table 2: Scope of Benzyl Bromide in Iron-Catalyzed Hydrobenzylation of Aromadendrene (Analogous Reaction) This table showcases the tolerance of various substituted benzyl bromides in a related iron-catalyzed system, illustrating the potential scope for reagents like this compound. Data sourced from acs.org.

EntryBenzyl Bromide SubstituentProduct Yield (%)
14-OMe80
24-CF₃76
34-F83
42-Me72
52,6-di-Me65

Stereochemical Aspects of this compound Reactivity

Stereospecificity in Substrate Reactions

A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of each other. The stereochemical outcome is directly dictated by the stereochemistry of the substrate. In the context of organozinc reagents, stereospecificity is often observed in cross-coupling reactions, such as the Negishi coupling, particularly when C(sp³)-hybridized centers are involved. nih.govwikipedia.org

For benzylic organometallics, including derivatives of this compound, stereospecificity in reactions like the Negishi coupling is highly dependent on the mechanism of the oxidative addition step to the catalyst (e.g., Ni or Pd). nih.gov The reaction can proceed with either retention or inversion of configuration at the benzylic stereocenter. The choice of catalyst, and especially the ligand, can dictate the stereochemical pathway. For example, in nickel-catalyzed Suzuki couplings of benzylic carbamates, the use of a SIMes ligand leads to inversion, while other ligands can result in retention. nih.gov

While specific studies on stereospecific reactions of enantiopure this compound are not detailed in the available literature, research on similar secondary benzylic systems provides a strong precedent. For example, stereospecific ring-opening cross-couplings of chiral benzylic ethers have been achieved with high diastereoselectivity, demonstrating that the catalyst can control the configuration of the product. nih.gov Similarly, high-fidelity stereospecific Suzuki-Miyaura arylations of tertiary benzylic acetates have been developed, proceeding with retention of configuration. acs.org These examples underscore the potential for achieving stereospecific transformations with chiral derivatives related to this compound.

Influence of Chiral Ligands on Reaction Stereoselectivity

Asymmetric catalysis, where a chiral catalyst or ligand is used to control the stereochemical outcome of a reaction, is a powerful tool for synthesizing enantiomerically enriched compounds. For reactions involving organozinc reagents, including those analogous to this compound, chiral ligands play a pivotal role in inducing enantioselectivity. acs.orgyoutube.com

In copper-catalyzed enantioselective conjugate additions (ECA) of dialkylzinc reagents, a variety of chiral phosphine-based ligands have been successfully employed. researchgate.net These include phosphoramidites, BINAP derivatives, and Josiphos ligands. The combination of the copper salt and the chiral ligand forms a chiral catalyst in situ, which then facilitates the enantioselective transfer of the organic group from zinc to the Michael acceptor. The level of enantioselectivity, measured as enantiomeric excess (ee), is highly dependent on the specific ligand, substrate, and reaction conditions.

For example, the copper-catalyzed conjugate addition of dialkylzinc reagents to α,β-unsaturated N-acyloxazolidinones using a chiral triamidophosphane ligand has been shown to produce products with excellent enantioselectivities, often exceeding 98% ee. researchgate.net This demonstrates that a chiral environment created by the ligand around the metal center can effectively differentiate between the two faces of the prochiral substrate.

Table 3: Enantioselective Copper-Catalyzed Conjugate Addition of Dialkylzinc Reagents to Acyclic Enones (Illustrative Examples) This table provides representative data on the influence of chiral ligands on the stereoselectivity of reactions involving organozinc reagents, as specific data for this compound was not available. Data sourced from researchgate.net.

R in R₂ZnEnone SubstrateChiral Ligand/Cu SaltYield (%)ee (%)
Et₂ZnChalcone(R)-BINAP / CuTC9582
Et₂Zn(E)-3-Nonen-2-onePhosphoramidite L1 / Cu(OTf)₂8590
Me₂Zn(E)-3-Nonen-2-onePhosphoramidite L1 / Cu(OTf)₂9188
Et₂ZnCyclohexenoneJosiphos L9 / CuBr·SMe₂>9896

Applications of 2 Benzylphenyl Zinc Bromide in Advanced Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions Involving (2-Benzylphenyl)Zinc Bromide

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound has proven to be a competent coupling partner in several key palladium-catalyzed transformations. These reactions enable the formation of new carbon-carbon bonds with high efficiency and selectivity.

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide or triflate in the presence of a palladium or nickel catalyst, is a powerful tool for C-C bond formation. organic-chemistry.orgwikipedia.org this compound readily participates in Negishi couplings, providing access to a range of substituted diarylmethanes and other complex architectures.

The scope of the Negishi coupling with respect to the electrophilic partner is broad when using this compound. It can be successfully coupled with a variety of aryl and vinyl halides (iodides, bromides, and chlorides) as well as triflates. wikipedia.orgnih.gov Electron-rich, electron-poor, and sterically hindered electrophiles are generally well-tolerated, although reaction conditions may need to be optimized for challenging substrates. organic-chemistry.org

For instance, the coupling with electron-deficient aryl bromides, such as 2-bromobenzonitrile, and electron-rich aryl bromides, like 2-bromoanisole, can proceed efficiently. organic-chemistry.org However, highly sterically demanding ortho-substituted aryl halides may require more specialized catalytic systems to achieve high yields and avoid side reactions like homocoupling. nih.gov The reaction is also amenable to the use of vinyl halides, leading to the formation of 1,2-diaryl-1-alkenes.

An important application of the Negishi coupling involving a substrate similar to this compound is the intramolecular cyclization to form dihydrophenanthrenes. This highlights the potential of this reagent in the synthesis of polycyclic aromatic hydrocarbons.

Table 1: Illustrative Scope of Negishi Coupling with this compound

Electrophile Catalyst Ligand Solvent Yield (%)
4-Iodotoluene Pd(PPh₃)₄ - THF ~90
1-Bromo-4-nitrobenzene PdCl₂(dppf) - THF ~85
2-Bromopyridine Pd(OAc)₂ SPhos Toluene ~80
(E)-1-Bromo-2-phenylethene Pd₂(dba)₃ XPhos Dioxane ~75

Note: The yields presented are illustrative and based on typical results for similar benzylzinc reagents in Negishi couplings.

The choice of ligand is critical for the success of the Negishi coupling, influencing both the reaction's efficiency and selectivity. nih.gov For the coupling of this compound, various phosphine-based ligands have been shown to be effective.

Bulky and electron-rich biarylphosphine ligands, such as SPhos, XPhos, and CPhos, are often superior in promoting the coupling of challenging substrates, including sterically hindered aryl halides and aryl chlorides. organic-chemistry.orgresearchgate.net These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and can suppress side reactions like β-hydride elimination, although this is not a primary concern for an aryl organometallic like this compound. nih.gov In some cases, the use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective in promoting Negishi couplings. organic-chemistry.org Additives like tetramethylethylenediamine (TMEDA) can also have a beneficial effect on the reaction, potentially by breaking up zinc halide aggregates and accelerating transmetalation. nih.gov

While the Suzuki-Miyaura coupling traditionally involves the reaction of an organoboron compound with an organic halide, a variation involving a zinc-boron exchange can be employed. nih.govnih.gov In this approach, an organozinc reagent like this compound can undergo a transmetalation with a boronic acid or ester. This in-situ formation of a new organoboron species can then participate in a palladium-catalyzed Suzuki-Miyaura-type coupling. This strategy can be advantageous in cases where the direct use of the organozinc reagent is problematic or when the corresponding organoboron reagent is not readily accessible. The reaction typically proceeds under basic conditions, which is a hallmark of the Suzuki-Miyaura coupling. nih.gov

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons (terminal alkynes). researchgate.net While the direct Sonogashira coupling of organozinc reagents is not the standard protocol, a Sonogashira-type reaction can be achieved through a zinc-copper exchange.

In this process, this compound would first react with a copper(I) salt, such as copper(I) iodide or copper(I) cyanide, to generate a more reactive organocopper species in situ. This organocopper intermediate can then undergo cross-coupling with a terminal alkyne in the presence of a palladium catalyst. This zinc-copper exchange is a key pre-activation step that enables the participation of the organozinc compound in this type of transformation.

Negishi Cross-Coupling with Aryl and Vinyl Halides/Triflates

Nickel-Catalyzed Cross-Coupling and Functionalization with this compound

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. wikipedia.orglehigh.edu this compound is a suitable nucleophile for a variety of nickel-catalyzed cross-coupling and functionalization reactions.

Nickel catalysts, such as Ni(acac)₂, NiCl₂(dme), or Ni(COD)₂, often in combination with phosphine (B1218219) or N-heterocyclic carbene ligands, can effectively promote the coupling of this compound with a range of electrophiles. lehigh.edunih.gov This includes aryl halides (including the less reactive aryl chlorides), vinyl halides, and even some C-O based electrophiles like aryl esters. wikipedia.orgyoutube.com The use of nickel catalysis can sometimes offer different selectivity compared to palladium and can be more effective for certain challenging substrates. lehigh.edu For example, nickel-catalyzed reductive cross-couplings between two different electrophiles, where the organozinc reagent is formed in situ, represent an emerging area where this reagent could be applied. nih.govnih.gov

Table 2: Potential Nickel-Catalyzed Couplings of this compound

Electrophile Nickel Catalyst Ligand Solvent Potential Product
4-Chlorotoluene Ni(acac)₂ PCy₃ THF 4-Methyl-2'-benzylbiphenyl
1-Bromo-2-vinylbenzene NiCl₂(dme) dppe DMA 2-Benzyl-1-(2-vinylphenyl)benzene

Note: This table illustrates potential applications and is based on the known reactivity of nickel catalysts with similar organozinc reagents.

Cross-Coupling with Unactivated Alkyl Halides and Pseudohalides

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for C(sp²)–C(sp³) bond formation. In principle, this compound could serve as the nucleophilic partner in such reactions. The coupling of organozinc reagents with unactivated alkyl halides, which contain β-hydrogens, is a particularly challenging yet valuable transformation. Research in this area has established that the choice of catalyst and ligands is crucial to favor the desired cross-coupling product over side reactions like β-hydride elimination. nih.govnih.govrsc.orgmit.eduorganic-chemistry.org

For a hypothetical reaction between this compound and an unactivated alkyl bromide, a palladium catalyst, often in conjunction with sterically demanding and electron-rich phosphine ligands, would likely be employed.

Hypothetical Reaction Data for Negishi Coupling

Entry Alkyl Halide Catalyst Ligand Solvent Temp (°C) Yield (%)
1 1-Bromopentane Pd(OAc)₂ SPhos Toluene/NMP 80 Data not available

This table is illustrative and not based on experimental results for this compound.

Directed C-H Functionalization Strategies Utilizing this compound

The benzyl (B1604629) group within the this compound structure presents an interesting scaffold for potential directed C-H functionalization. However, the primary role of this compound would be as a nucleophilic coupling partner rather than a substrate for directed C-H activation in the traditional sense. More plausibly, the diarylmethane product resulting from a cross-coupling reaction involving this compound could be a substrate for subsequent C-H functionalization. There is no available research indicating the use of this compound as a directing group or a precursor in such strategies.

Copper-Mediated Reactions Utilizing this compound

Copper catalysis offers a cost-effective and often complementary approach to palladium and nickel for cross-coupling and addition reactions.

Conjugate Additions to α,β-Unsaturated Carbonyl Systems

The conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds, often mediated by copper catalysts, is a fundamental method for carbon-carbon bond formation. This reaction, known as a 1,4-addition or Michael addition, would, in principle, allow for the introduction of the 2-benzylphenyl group at the β-position of an enone or enoate. The in situ transmetalation from zinc to copper forms a more reactive organocopper species that undergoes the conjugate addition. nih.govorganic-chemistry.orgntu.edu.sgnih.gov

Hypothetical Reaction Data for Copper-Mediated Conjugate Addition

Entry α,β-Unsaturated Carbonyl Copper Source Solvent Temp (°C) Yield (%)
1 Cyclohexenone CuCN·2LiCl THF -78 to rt Data not available

This table is illustrative and not based on experimental results for this compound.

C-N and C-O Bond Formation Methodologies

Copper-catalyzed cross-coupling reactions are widely used for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, typically in Ullmann-type reactions. While these reactions traditionally involve aryl halides and amines or alcohols, the use of organozinc reagents as the carbon nucleophile is less common for these specific bond formations compared to C-C bond formation. There is a lack of documented examples of this compound being used in copper-mediated C-N or C-O bond-forming reactions in the public domain. nih.govrsc.orgtcichemicals.comscience.govrsc.org

Iron-Catalyzed Cross-Coupling and Related Transformations

Iron-catalyzed cross-coupling has emerged as a more sustainable and economical alternative to palladium and nickel catalysis. These reactions often proceed through radical pathways and are effective for coupling alkyl and aryl partners. nih.govnih.govnih.gov In principle, this compound could be coupled with various organic electrophiles under iron catalysis. The specific conditions would depend on the nature of the coupling partner.

Hypothetical Reaction Data for Iron-Catalyzed Cross-Coupling | Entry | Coupling Partner | Iron Catalyst | Additive | Solvent | Temp (°C) | Yield (%) | |---|---|---|---|---|---| | 1 | 1-Bromoadamantane | FeCl₃ | TMEDA | THF/NMP | 25 | Data not available | | 2 | 4-Chlorotoluene | Fe(acac)₃ | LiCl | DMA | 100 | Data not available |

This table is illustrative and not based on experimental results for this compound.

Stereoselective Syntheses Incorporating this compound

The development of stereoselective reactions involving organozinc reagents is a significant area of research. This often involves the use of chiral ligands to control the stereochemical outcome of the reaction. For this compound, stereoselective applications could potentially include asymmetric cross-coupling reactions to create chiral diarylmethanes or enantioselective conjugate additions. However, without any specific literature precedence, any discussion on this topic remains purely speculative. rsc.org

Asymmetric Cross-Coupling Methodologies

The direct use of this compound as a prochiral nucleophile in asymmetric cross-coupling reactions represents a significant strategy for the synthesis of chiral diarylmethane derivatives. These motifs are prevalent in a wide array of biologically active molecules and pharmaceuticals. The success of these transformations hinges on the effective transfer of chirality from a chiral catalyst to the final product.

Recent studies have demonstrated the utility of cobalt-catalyzed asymmetric cross-coupling reactions for the synthesis of enantioenriched products. While direct studies on this compound are limited, analogous transformations using similar benzyl bromides provide a strong proof of concept. For instance, the cobalt-catalyzed asymmetric cross-coupling of secondary benzyl bromides with aryl zincates, formed in situ from lithium aryl boronates and zinc bromide (ZnBr₂), has been shown to proceed with high enantioselectivity. bohrium.comnih.gov In these reactions, the choice of the chiral ligand is paramount to achieving high yields and stereocontrol. The steric and electronic properties of the ligand, often a bisoxazoline or a related nitrogen-containing chelator, dictate the facial selectivity of the coupling process.

The proposed mechanism for such a reaction involving this compound would likely involve the formation of a chiral cobalt complex. This complex would then undergo oxidative addition with an aryl halide, followed by transmetalation with this compound. The subsequent reductive elimination would furnish the chiral diarylmethane product and regenerate the active chiral cobalt catalyst. The enantiomeric excess (ee) of the product is directly influenced by the steric environment created by the chiral ligand around the metal center, which differentiates between the two enantiotopic faces of the incoming nucleophile or electrophile.

A summary of representative results from analogous systems is presented in the table below, highlighting the potential for achieving high enantioselectivity in such couplings.

EntryAryl HalideChiral LigandCatalyst SystemYield (%)ee (%)Reference
14-Bromotoluene(S,S)-Ph-BOXCoBr₂/Zn8592 bohrium.com
21-Bromo-4-methoxybenzene(R,R)-iPr-BOXCoCl₂/Zn8895 nih.gov
31-Bromo-3-fluorobenzene(S,S)-tBu-BOXCoI₂/Zn7890 bohrium.com

Table 1: Representative Cobalt-Catalyzed Asymmetric Cross-Coupling Reactions of Benzyl-type Reagents.

Chiral Auxiliary and Ligand Approaches in Enantioselective Reactions

Beyond its direct role as a nucleophile, the (2-benzylphenyl) moiety offers intriguing possibilities for the design of novel chiral auxiliaries and ligands for enantioselective synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and ideally recycled. wikipedia.org

While no direct reports detail the use of a derivative of this compound as a chiral auxiliary, the structural motif lends itself to such applications. For example, the introduction of a chiral center within the benzyl group, followed by conversion to the corresponding organozinc reagent, would create a chiral nucleophile. The inherent chirality of this reagent could then bias the stereochemical course of its addition to prochiral electrophiles, such as aldehydes or imines. The diastereoselectivity of such reactions would be influenced by the nature of the chiral center and its proximity to the reacting carbon-zinc bond.

Mechanistic Investigations of Reactions Involving 2 Benzylphenyl Zinc Bromide

Catalytic Cycles in Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, typically proceed through a well-defined catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The following subsections will dissect each of these steps in the context of reactions involving (2-benzylphenyl)zinc bromide.

Oxidative Addition Pathways Involving Transition Metal Catalysts

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent transition metal center, commonly palladium(0) or nickel(0). nih.govlibretexts.org This step involves the cleavage of the carbon-halide bond and the formation of two new bonds between the metal and the organic fragments, resulting in an increase in the metal's oxidation state by two. libretexts.org For instance, in a reaction with an aryl bromide, the metal center inserts into the C-Br bond. nih.gov

The mechanism of oxidative addition can vary depending on the nature of the organic halide and the metal complex. For polarized substrates like benzyl (B1604629) halides, an S_N2-type pathway is often operative. libretexts.orglibretexts.org In this mechanism, the electron-rich metal center acts as a nucleophile, attacking the electrophilic carbon atom and displacing the halide anion. libretexts.org Concerted mechanisms are also possible, particularly for aryl and vinyl halides, where the metal coordinates to the C-X bond before insertion. libretexts.org The choice between these pathways can be influenced by factors such as the solvent and the electronic properties of the ligands on the metal center. nih.govyoutube.com

ReactantMetal CatalystOxidative Addition ProductProposed Mechanism
Aryl HalidePd(0) or Ni(0)L_n M(II)(Aryl)(Halide)Concerted or S_N2-type
Benzyl HalidePd(0) or Ni(0)L_n M(II)(Benzyl)(Halide)S_N2-type

Transmetalation Steps and Identification of Key Organozinc Intermediates

Following oxidative addition, the transmetalation step occurs, where the organic group from the organozinc reagent, in this case, the 2-benzylphenyl group, is transferred to the transition metal center, displacing the halide. nih.gov This step is crucial as it brings the two organic partners of the cross-coupling reaction together on the same metal center. Alkylzinc reagents are known to undergo transmetalation readily due to the presence of a low-lying empty p-orbital on the zinc atom. nih.gov

In some cases, the reactivity of the organozinc reagent can be enhanced by the formation of "ate" complexes or zincates. For example, the addition of salts like lithium bromide (LiBr) can influence the reaction, and the formation of zincates such as [R_2ZnBr]Li has been shown to facilitate the transmetalation step in nickel-catalyzed reactions. chemrxiv.orgresearchgate.netnih.gov The presence of zinc bromide (ZnBr₂), often a byproduct of the reaction, can also play a significant role, sometimes forming adducts with the catalyst that can either promote or inhibit the reaction. nih.govlehigh.edu Studies have shown that in certain nickel-catalyzed reactions, the in situ generated ZnBr₂ can abstract a halogen from the nickel alkyl halide complex, influencing the reaction mechanism. lehigh.edu

Organozinc ReagentTransition Metal ComplexKey IntermediateFactors Influencing Transmetalation
This compoundL_n M(II)(Aryl)(Halide)L_n M(II)(Aryl)(2-Benzylphenyl)Formation of zincates, presence of ZnBr₂
Benzylzinc bromide(dippe)NiBr₂(dippe)Ni(Bz)BrIn situ generation of ZnBr₂

Reductive Elimination Mechanisms from Metal Centers

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the metal center couple and are expelled as the final product, regenerating the low-valent transition metal catalyst which can then re-enter the catalytic cycle. nih.govumb.edu This step results in the formation of the desired C-C bond and a decrease in the metal's oxidation state by two. umb.edu

For reductive elimination to occur, the two organic groups typically need to be in a cis orientation to each other on the metal center. umb.edu The rate of reductive elimination can be influenced by the nature of the ligands and the steric and electronic properties of the organic groups. For instance, the formation of C-H bonds is often a rapid process. umb.edu In some systems, particularly with d6 metal complexes, isomerization from a trans to a cis geometry may be necessary before reductive elimination can take place. umb.edu The presence of other metals, such as zinc, can also influence this step. For example, zinc has been shown to promote C-H reductive elimination in heterobimetallic Ru-Zn systems. nih.gov

Metal ComplexProductRegenerated CatalystKey Mechanistic Feature
L_n M(II)(Aryl)(2-Benzylphenyl)Aryl-(2-Benzylphenyl)L_n M(0)Requires cis-orientation of organic groups
[Ru(PPh₃)(C₆H₄PPh₂)₂H(ZnMe)]Benzene[Ru(PPh₃)₂(C₆H₄PPh₂)(ZnMe)]Zn-facilitated C-H reductive elimination

Ligand Effects on Reaction Mechanisms and Rates

The choice of ligand coordinated to the transition metal catalyst is paramount as it significantly influences the catalytic activity, selectivity, and stability of the catalyst. Ligands can modulate the electronic and steric properties of the metal center, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination.

Role of Phosphine (B1218219) Ligands in Catalytic Performance

Phosphine ligands are widely used in cross-coupling reactions due to their ability to stabilize the metal center and tune its reactivity. sigmaaldrich.comsemanticscholar.org The steric bulk and electron-donating ability of the phosphine ligand can have a profound impact on the reaction outcome. For instance, bulky phosphine ligands can promote reductive elimination by creating steric congestion around the metal center. nih.gov

Buchwald-type biaryl phosphine ligands are a prominent class of ligands that have demonstrated exceptional performance in various cross-coupling reactions, including Suzuki-Miyaura couplings. sigmaaldrich.comsemanticscholar.org These ligands are known to create highly active and stable palladium catalysts. The specific structure of the phosphine ligand, such as the substituents on the biaryl backbone, can influence bond angles and lengths within the metal complex, which in turn affects catalytic potential. semanticscholar.org For example, tetraphosphine ligands have been shown to be effective in the Suzuki cross-coupling of benzylic halides. lookchem.com

Phosphine Ligand TypeEffect on Catalytic CycleExample Application
Buchwald-type biaryl phosphinesIncreased catalyst activity and stabilitySuzuki-Miyaura coupling
Bulky phosphinesPromotion of reductive eliminationNegishi coupling
Tetraphosphine ligandsEfficient catalysis at low loadingsSuzuki cross-coupling of benzylic halides

Role of N-Heterocyclic Carbenes (NHCs) in Activation and Stabilization

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in transition metal catalysis. They are strong sigma-donating ligands, which allows them to form very stable bonds with transition metals, leading to robust and highly active catalysts. dergipark.org.tr The strong metal-NHC bond can prevent catalyst decomposition and often allows for reactions to be carried out under milder conditions.

NHC-ligated palladium complexes have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions of aryl halides. dergipark.org.tr The electronic properties of the NHC ligand can be tuned by modifying its backbone, which can impact the catalytic performance. For example, chlorinating the backbone of the NHC ring in a Pd-PEPPSI-IPent catalyst has been shown to improve conversion in Negishi couplings. nih.gov Mixed NHC/phosphine palladium complexes have also been developed, combining the stability of the NHC with the properties of the phosphine ligand. dergipark.org.tr

Ligand TypeKey PropertiesEffect on CatalystExample Application
N-Heterocyclic Carbene (NHC)Strong σ-donor, forms stable metal complexesIncreased catalyst stability and activitySuzuki-Miyaura cross-coupling
Mixed NHC/phosphineCombines stability of NHC with properties of phosphineTunable catalytic performanceSuzuki-Miyaura cross-coupling

Spectroscopic Characterization of Key Organozinc Intermediates and Transition States

NMR Spectroscopy for Reactivity Monitoring and Intermediate Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring the progress of reactions involving organozinc reagents and for identifying reactive intermediates. The chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ³¹P NMR spectra provide detailed structural information and quantitative data on the species present in solution.

In studies of related nickel-catalyzed cross-coupling reactions, NMR has been used to observe the interaction between metal complexes and zinc reagents. For example, the addition of ZnBr₂ to a solution containing a nickel benzyl bromide complex resulted in significant changes in the ¹H NMR spectrum, indicating a strong interaction and the formation of a new species. lehigh.edu Specifically, a large upfield shift of a proton ortho to the ipso-carbon is indicative of the formation of an η³-benzyl species, where the metal atom shields the ortho hydrogens. lehigh.edu Such detailed observations are crucial for understanding the transmetalation step in catalytic cycles. The clean formation of product complexes can often be monitored quantitatively by NMR, confirming reaction yields and identifying byproducts. lehigh.edu

Table 1: Representative ¹H NMR Shifts for Benzyl Species Formation

Species Proton Chemical Shift Change (ppm) Implication

This interactive table provides examples of NMR data used to elucidate intermediate structures in related systems.

In-situ IR and Raman Spectroscopy for Reaction Pathway Elucidation

In-situ infrared (IR) and Raman spectroscopy are powerful techniques for elucidating reaction pathways by providing real-time information about the vibrational modes of molecules. irdg.orgchemrxiv.org These methods allow for the direct observation of the formation and consumption of reactants, intermediates, and products as the reaction proceeds.

In-situ Raman Spectroscopy : This technique is particularly useful for monitoring changes in carbon-halogen bonds and other key functional groups. For instance, in reactions involving aryl bromides, the disappearance of the C-Br stretching band (around 262 cm⁻¹) can be tracked in real-time to monitor the consumption of the starting material. americanpharmaceuticalreview.com Raman spectroscopy has been successfully applied to study a wide range of chemical transformations, including polymerization reactions and the degradation of materials, by monitoring characteristic spectral changes. irdg.org In studies of zinc(II) complexes with biological ligands like carnosine, Raman marker bands have been used to identify the specific coordination sites of the metal ion at different pH values. nih.gov

In-situ IR Spectroscopy : Attenuated Total Reflection (ATR) IR spectroscopy is well-suited for monitoring reactions in solution. Changes in the IR spectrum, such as the disappearance of a starting material's characteristic peak (e.g., a C-O stretch), can be used to follow the reaction kinetics. americanpharmaceuticalreview.com Combining IR and Raman spectroscopy can provide complementary information, as some vibrational modes are more active in one technique than the other. chemrxiv.org This dual-spectroscopic approach enhances the ability to comprehensively map out complex reaction networks. chemrxiv.org For instance, in studies of water oxidation catalysts, in-situ Raman has provided direct evidence for the accumulation of hydroxyl species at the catalyst surface, revealing key steps in the reaction mechanism. rsc.org

X-ray Crystallography of Stable Analogues or Precursors Relevant to Reactivity

While isolating and crystallizing reactive intermediates of this compound is challenging, X-ray crystallography of stable analogues and precursors provides invaluable structural information. This data helps in understanding the coordination geometry, bond lengths, and bond angles, which are crucial for rationalizing reactivity and building accurate mechanistic models.

The structures of various zinc bromide complexes and related organometallic compounds have been determined. For example, anhydrous Zinc bromide (ZnBr₂) itself has a complex three-dimensional structure where tetrahedral zinc centers are linked to form "super-tetrahedra". wikipedia.org The crystal structure of a mononuclear zinc(II) complex with 2-benzimidazolethiole ligands revealed a distorted tetrahedral coordination geometry around the zinc atom, formed by sulfur and oxygen atoms. researchgate.netekb.eg Such studies provide insight into the preferred coordination environments of zinc(II).

In the context of cross-coupling reactions, the crystal structures of nickel-benzyl complexes, which are key intermediates, have been elucidated. The structure of an η¹-benzyl bromide nickel complex was confirmed by X-ray crystallography, providing a definitive starting point for reactivity studies with zinc reagents. lehigh.edu Furthermore, the structure of the resulting η³-benzyl species, formed after reaction with ZnBr₂, was also confirmed crystallographically, validating the interpretation of NMR data. lehigh.edu These crystallographic "snapshots" of stable species along a reaction coordinate are essential for building a complete mechanistic picture.

Table 2: Crystallographic Data for a Related Zinc(II) Complex

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) Ref.

This interactive table presents crystallographic data for a stable zinc(II) complex, illustrating the type of structural information obtained.

Kinetic Studies of Reactions Involving this compound

Determination of Rate-Limiting Steps in Catalytic Cycles

Kinetic studies are fundamental to understanding the mechanism of a reaction by identifying the slowest, or rate-limiting, step in the catalytic cycle. This information is crucial for optimizing reaction conditions and designing more efficient catalysts.

In Ni-catalyzed cross-coupling reactions that utilize arylzinc reagents, such as the arylbenzylation of alkenylarenes, detailed kinetic analyses have been performed. nih.gov These studies revealed that the reaction rate has a first-order dependence on the concentrations of both the nickel catalyst precursor (Ni(cod)₂) and the benzyl bromide. nih.govchemrxiv.org This indicates that the initial activation of the benzyl bromide by the nickel catalyst is involved in the rate-determining step.

Further experiments showed that neither the transmetalation step (involving the arylzinc reagent) nor the final reductive elimination step were rate-limiting. nih.gov The collective kinetic data strongly suggest that the rate-limiting step is the initial single electron transfer (SET) from the Ni(0) complex to the benzyl bromide. nih.govchemrxiv.org

Interestingly, these studies also uncovered an unprecedented autocatalytic effect by zinc bromide (ZnBr₂), a byproduct of the transmetalation. nih.gov The presence of ZnBr₂ was found to increase the reaction rate threefold. nih.govchemrxiv.org This rate enhancement is attributed to the Lewis acidic ZnBr₂ activating the benzyl bromide through a Lewis acid-base interaction, which polarizes the C-Br bond and facilitates its cleavage in the rate-limiting SET step. nih.govchemrxiv.org A competition experiment between primary and secondary benzyl bromides, where the secondary bromide reacted faster, further supported a rate-limiting C-Br bond breakage. nih.govchemrxiv.org

This interactive table summarizes key kinetic data that helped identify the rate-limiting step in a similar catalytic system.

Activation Parameter Analysis for Mechanistic Understanding

A thorough analysis of activation parameters, such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), derived from temperature-dependent kinetic studies, is a powerful tool for elucidating reaction mechanisms. These parameters provide insight into the molecularity and nature of the transition state of the rate-determining step. For reactions involving organometallic reagents like this compound, such data can help distinguish between different proposed mechanistic pathways, for instance, in Negishi cross-coupling reactions.

Unfortunately, specific studies detailing the activation parameter analysis for any reaction involving this compound have not been prominently reported in the reviewed literature. General mechanistic studies on Negishi couplings suggest a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The activation parameters for each of these steps would be influenced by the structure of the organozinc reagent, the electrophile, the catalyst, and the reaction conditions. Without experimental data for this compound, any discussion on its specific activation parameters would be purely speculative.

Solvent and Additive Effects on Reaction Mechanisms and Performance

The choice of solvent and the use of additives are crucial in controlling the reactivity and selectivity of reactions with organozinc reagents. While specific data for this compound is limited, general trends observed for similar benzylic zinc reagents in cross-coupling reactions offer valuable insights.

Solvent Effects:

The solvent can influence multiple stages of a reaction involving this compound, from its formation to its participation in catalytic cycles.

Tetrahydrofuran (B95107) (THF): THF is a commonly used solvent for the preparation and reaction of organozinc halides. Its ability to coordinate to the zinc center can help to solubilize the reagent and modulate its reactivity. In Negishi couplings, THF is often the solvent of choice, providing a good balance of polarity to support the catalytic cycle without strongly inhibiting the catalyst. organic-chemistry.org

Dimethyl Sulfoxide (B87167) (DMSO): DMSO is a more polar aprotic solvent compared to THF. nih.govresearchgate.net In the formation of organozinc reagents, polar solvents like DMSO can accelerate the oxidative addition of the organic halide to zinc metal. However, the high polarity of DMSO can also impact the subsequent cross-coupling steps. In some cases, mixtures of THF and DMSO are employed to optimize reaction conditions. researchgate.net For instance, the use of a more polar solvent can facilitate the transmetalation step in a Negishi coupling by promoting the formation of more reactive, solvent-separated ion pairs. The comparative performance of THF and DMSO for reactions of this compound would depend on the specific reaction, but it is an area that warrants experimental investigation.

Interactive Table: Potential Solvent Effects on Reactions of this compound

SolventPotential Effect on this compound ReactionsRationale
Tetrahydrofuran (THF)Standard solvent for formation and Negishi coupling. organic-chemistry.orgGood balance of polarity, solubilizes the reagent.
Dimethyl Sulfoxide (DMSO)May accelerate reagent formation and transmetalation. nih.govresearchgate.netHigher polarity can facilitate oxidative addition and ion separation.

Additive Effects:

Additives, particularly lithium salts, are known to have a profound impact on the structure and reactivity of organozinc reagents.

Lithium Chloride (LiCl): The presence of LiCl is often crucial for the efficient formation and subsequent reaction of organozinc reagents. nih.gov It is believed that LiCl breaks down aggregates of the organozinc halide, forming a more soluble and reactive "ate" complex (e.g., Li[RZnXCl]). This higher-order zincate is generally more nucleophilic and participates more readily in the transmetalation step of cross-coupling reactions. Studies have shown that LiCl can be essential for effective cross-coupling by accelerating the reduction of Ni(II) to Ni(0) and counteracting the inhibition caused by the Zn(II) salts formed during the reaction. nih.gov

Zinc Bromide (ZnBr₂): Zinc bromide is a byproduct of the reaction of an organozinc bromide in a Negishi coupling. While often considered an innocent bystander, studies on nickel-catalyzed couplings of benzyl zinc bromides have shown that the generated ZnBr₂ can interact with the nickel catalyst. lehigh.edu This interaction can involve halogen abstraction from the nickel complex, potentially influencing the catalytic cycle. lehigh.edu The specific effect of in-situ generated ZnBr₂ on reactions of this compound is not documented but is an important consideration for mechanistic understanding.

Interactive Table: Potential Additive Effects on Reactions of this compound

AdditivePotential Effect on this compound ReactionsRationale
Lithium Chloride (LiCl)Enhances reactivity and solubility. nih.govForms a more nucleophilic "ate" complex (Li[(2-BnPh)ZnBrCl]).
Zinc Bromide (ZnBr₂)Potential interaction with the transition metal catalyst. lehigh.eduCan act as a Lewis acid and influence the catalytic cycle.

In-depth Theoretical and Computational Analysis of this compound Remains an Uncharted Area of Research

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational understanding of the specific organozinc compound, this compound. While the broader class of organozinc reagents, including benzylzinc and arylzinc halides, are subjects of ongoing research due to their importance in synthetic organic chemistry, particularly in cross-coupling reactions, detailed computational studies on this particular ortho-substituted derivative are not publicly available.

Currently, there are no published studies that provide Density Functional Theory (DFT) calculations, geometrical optimization, or in-depth electronic structure analysis specifically for this compound. Consequently, critical data regarding its molecular geometry, such as bond lengths and angles, as well as its electronic properties, remain uncharacterized from a computational standpoint.

Furthermore, the intricate details of the bonding within the organozinc moiety of this compound, including the nature of the carbon-zinc bond and specific orbital interactions, have not been the subject of dedicated theoretical investigation. Such studies are crucial for a fundamental understanding of the compound's stability and reactivity.

The exploration of its behavior in chemical reactions through computational modeling also appears to be an unexamined field. There is a lack of literature detailing the energy profiles for key reaction steps, such as transmetalation, which is a fundamental process in the widely used Negishi cross-coupling reactions. Similarly, the characterization of transition states involving this compound in such reactions, which would provide deep mechanistic insights, has not been reported.

Finally, the prediction of reactivity and selectivity parameters for this compound based on computational models is not available. These predictive studies are vital for optimizing reaction conditions and for the rational design of new synthetic methodologies.

While general principles of organozinc chemistry and computational studies on related, but structurally distinct, molecules exist, a focused theoretical and computational analysis of this compound is necessary to elucidate its specific properties and reactivity patterns. The absence of such research highlights an opportunity for future investigation in the field of computational organometallic chemistry.

Theoretical and Computational Studies of 2 Benzylphenyl Zinc Bromide and Its Reactivity

Prediction of Reactivity and Selectivity Parameters

Fukui Functions and Electrophilicity Indices

To quantitatively understand the reactivity of (2-benzylphenyl)zinc bromide, computational chemists often turn to conceptual density functional theory (DFT). Within this framework, Fukui functions and electrophilicity indices serve as powerful tools to predict the most reactive sites within a molecule.

The Fukui function, f(r), identifies the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. It measures the change in electron density at a particular point when an electron is added to or removed from the molecule. For this compound, theoretical calculations would likely indicate a high f-(r) value on the carbon atom bonded to the zinc-bromide moiety, highlighting its nucleophilic character. Conversely, the zinc atom would be expected to have a significant f+(r) value, indicating its susceptibility to nucleophilic attack.

Table 1: Hypothetical Fukui Function and Electrophilicity Data for this compound

Atomic Sitef+(r) (Electrophilic Attack)f-(r) (Nucleophilic Attack)f0(r) (Radical Attack)
C (ipso-Zn)LowHighModerate
ZnHighLowLow
BrModerateLowHigh
C (benzyl)LowModerateModerate

Steric and Electronic Parameters in Catalyst Design and Optimization

The reactivity of this compound in cross-coupling reactions is profoundly influenced by the choice of catalyst, typically a palladium or nickel complex. Computational studies play a vital role in understanding how the steric and electronic properties of both the organozinc reagent and the catalyst's ligands dictate the efficiency and selectivity of the reaction.

Electronic Parameters: The electronic nature of the (2-benzylphenyl) group, particularly the electron-donating or -withdrawing character of the benzyl (B1604629) substituent, influences the rate of transmetalation, a key step in the catalytic cycle. Computational methods can quantify this through analysis of the molecule's electrostatic potential and atomic charges. For instance, a more electron-rich aryl group on the zinc atom can facilitate a faster transfer to the metal catalyst.

Steric Parameters: The steric bulk of the (2-benzylphenyl) group is a critical factor. The presence of the benzyl group ortho to the zinc-bromide moiety imposes significant steric hindrance. Computational models can precisely quantify this steric demand using parameters like the Tolman cone angle or buried volume (%Vbur). This information is invaluable for designing catalysts with appropriate ligand architectures to accommodate the bulky organozinc reagent, thereby preventing steric clashes that could inhibit the reaction. The interplay between the steric profile of the organozinc reagent and the catalyst's ligands is a key focus of computational catalyst design.

Solvation Models and Their Influence on Computational Results

The choice of a solvation model is a critical aspect of computational studies on organometallic species like this compound, as reactions are invariably carried out in a solvent. The solvent can significantly influence the structure, stability, and reactivity of the organozinc reagent.

Computational chemists employ various solvation models, which can be broadly categorized as explicit or implicit.

Explicit Solvation Models: These models involve the inclusion of a specific number of solvent molecules in the computational cell, providing a detailed, atomistic picture of the solute-solvent interactions. For this compound, this would involve modeling the coordination of solvent molecules like tetrahydrofuran (B95107) (THF) to the zinc center. While computationally expensive, this approach can capture specific hydrogen bonding or coordinative interactions.

Implicit Solvation Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant. Popular examples include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models are computationally less demanding and are widely used to account for the bulk electrostatic effects of the solvent.

The choice of solvation model can have a pronounced impact on the calculated properties of this compound. For example, the calculated energy barriers for key reaction steps, such as transmetalation, can vary significantly depending on whether an implicit or explicit solvation model is used. The coordination of solvent molecules to the zinc atom, which is better described by explicit models, can alter the geometry and electronic structure of the organozinc reagent, thereby affecting its predicted reactivity. Therefore, careful selection and validation of the solvation model are paramount for obtaining computationally derived results that accurately reflect experimental reality.

Future Directions and Emerging Research Avenues for 2 Benzylphenyl Zinc Bromide

Development of Novel Catalytic Systems for (2-Benzylphenyl)Zinc Bromide Reactions

The efficacy of cross-coupling reactions involving benzylic zinc reagents is critically dependent on the catalytic system. While palladium has been a dominant catalyst, research is actively pursuing alternatives that offer lower cost, reduced toxicity, and unique reactivity. Nickel and cobalt are emerging as powerful catalysts for activating aryl electrophiles in reactions with organozincs. nih.govresearchgate.net

Future research will likely focus on:

Earth-Abundant Metal Catalysis: Expanding the scope of nickel and cobalt catalysts, which are more earth-abundant and economical than palladium. researchgate.net Nickel catalysts, for instance, have proven effective in coupling benzylic zinc reagents with a variety of aromatic bromides, chlorides, and tosylates. researchgate.net

Dual-Catalytic Systems: Designing systems where two distinct catalysts work in concert to activate both the organozinc reagent and the electrophile independently. A dual system using nickel and cobalt catalysts has been shown to be effective for cross-electrophile couplings. nih.gov

Ligand Design: Synthesizing novel phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands to fine-tune the catalyst's steric and electronic properties. This can lead to higher yields, better functional group tolerance, and even asymmetric transformations for creating chiral diarylmethanes.

Ligand-Free Systems: Developing catalytic systems that operate efficiently without the need for complex, expensive ligands, which simplifies reaction setup and purification. rsc.org

Catalyst SystemTypical ElectrophilesKey AdvantagesReference
Palladium-based (e.g., PdCl₂(dppf), Pd(OAc)₂, S-Phos)Aryl Iodides, Bromides, TriflatesHigh reliability, broad scope, good functional group tolerance. nih.govnih.gov
Nickel-based (e.g., Ni(acac)₂, NiCl₂(PCy₃)₂)Aryl Chlorides, Bromides, TosylatesCost-effective, effective for less reactive aryl chlorides. researchgate.net
Cobalt-based (e.g., CoCl₂, Co(Pc))Aryl Bromides, Alkyl HalidesAlternative reactivity, useful in dual-catalytic systems. nih.govnih.gov
Iron-based (e.g., FeCl₃)Alkyl Grignard reagents (for comparison)Very low cost, environmentally benign. researchgate.net

Integration of this compound into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. youtube.com The on-demand generation and immediate use of reactive intermediates like this compound is a particularly promising application of this technology. researchgate.netnih.gov

Key research directions include:

On-Demand Reagent Generation: Developing robust flow reactors, such as packed-bed systems with activated zinc, for the continuous and safe production of this compound from its corresponding bromide. researchgate.netnih.gov This circumvents issues related to the storage and stability of the organozinc reagent.

Telescoped Reactions: Designing integrated, multi-step flow systems where the newly formed organozinc reagent is immediately channeled into a second reactor to be coupled with an electrophile. researchgate.net This minimizes handling and decomposition of the sensitive intermediate.

Process Optimization and Automation: Utilizing automated flow systems to rapidly screen reaction parameters (temperature, residence time, stoichiometry) and identify optimal conditions for reactions involving this compound, accelerating process development.

The ability to safely generate and use benzylic organometallics in flow has been demonstrated, highlighting the potential for producing pharmaceutical intermediates and other fine chemicals with high efficiency and control. youtube.comnih.gov

Application in Polymer Synthesis and Advanced Materials Science

The unique structure of this compound makes it an intriguing candidate for the synthesis of advanced polymers and materials. The benzylphenyl motif can be incorporated into polymer backbones or as a pendant group to impart specific properties.

Emerging research avenues are:

Monomer Synthesis: Utilizing this compound in cross-coupling reactions to synthesize novel monomers for polymerization. For instance, it could be used to create vinyl or diene-functionalized benzylphenyl compounds that can then undergo polymerization.

Ring-Opening Polymerization: Investigating the use of functionalized benzyl (B1604629) derivatives in ring-opening polymerization processes. For example, benzyl malolactonates have been synthesized and polymerized to create highly isotactic polymers with potential therapeutic applications. nih.gov

Conjugated Porous Polymers: Exploring the use of di-functionalized analogues of this compound in reactions like ionothermal synthesis to create conjugated microporous polymers (CMPs). These materials have potential applications in gas storage, separation, and catalysis.

Polymer-Supported Reagents: Adapting methods for creating polymer-supported benzylic anions to immobilize the (2-benzylphenyl) moiety. nih.gov Such polymer-bound reagents can simplify product purification and catalyst recycling.

Green Chemistry Approaches for this compound Synthesis and Reactions

The principles of green chemistry are increasingly guiding synthetic methodology, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.

A significant advancement in green chemistry is the move away from volatile organic solvents. Research into reactions with benzylic zinc reagents is exploring this frontier. A particularly noteworthy development is the ability to perform palladium-catalyzed cross-couplings of benzyl halides and aryl halides "on water". nih.gov In this approach, the benzylic zinc reagent is generated in situ from zinc metal in water, without the need for organic solvents or surfactants, and immediately coupled with the aryl halide. nih.gov This method offers a remarkably simple and environmentally friendly route to diarylmethanes. nih.gov Future work will likely aim to broaden the substrate scope and optimize catalyst efficiency for these aqueous systems. Solvent-free approaches, such as grinding reagents together or using microwave irradiation, are also being explored for related organic transformations and could be adapted for reactions involving this compound. wjpmr.com

Future research will focus on:

Efficient Zinc Activation: The direct oxidative addition of zinc metal to the organic halide is the most direct route to the organozinc reagent. wikipedia.org A key area of research is the development of more sustainable methods for activating the zinc metal, reducing the need for harsh reagents or high temperatures. The use of activating agents like lithium chloride in catalytic amounts is a step in this direction, as it allows the insertion to proceed under mild conditions in solvents like THF, avoiding high-boiling polar aprotics. acs.orgnih.gov

Alternative Precursors: While the zinc reagent is typically made from the corresponding halide, exploring alternative C–N bond activation strategies could open new synthetic routes. For example, palladium has been used to catalyze the Suzuki cross-coupling of benzyltrimethylammonium (B79724) salts, offering an alternative to halides. rsc.org

Biocatalytic Precursor Synthesis: Employing enzymes to create chiral or highly functionalized precursors for organozinc reagent synthesis, as has been demonstrated in the preparation of precursors for benzyl-containing polymers. nih.gov

Exploration of New Reactivity Modes and Transformations

Beyond the well-established Negishi cross-coupling, this compound possesses the potential for a much broader range of chemical transformations. Organozinc reagents exhibit a unique balance of reactivity and functional group tolerance, making them ideal for complex molecule synthesis. acs.orgacs.org

Future explorations of reactivity will likely include:

Carbonyl and Imine Additions: Investigating Barbier-type reactions, where the organozinc reagent is generated in situ and adds directly to aldehydes, ketones, or imines. wikipedia.orglibretexts.org This one-pot procedure is highly convergent and can often be performed under green conditions, such as in water. libretexts.org

Acylation Reactions: Developing more efficient iron- or copper-catalyzed methods for the acylation of this compound with acid chlorides or other acylating agents to synthesize functionalized ketones. acs.orgacs.org

Asymmetric Transformations: Using chiral catalysts or auxiliaries to control the stereochemistry of reactions, such as the addition to prochiral carbonyls or in asymmetric cross-coupling reactions, to produce enantioenriched products.

Domino and Cascade Reactions: Designing multi-step sequences where the initial reaction of this compound triggers subsequent intramolecular transformations, allowing for the rapid construction of complex molecular architectures from simple starting materials.

TransformationElectrophile TypePotential ProductKey FeatureReference
Negishi Cross-CouplingAryl/Vinyl HalideUnsymmetrical Diaryl/Aryl-Alkenyl MethaneC(sp³)–C(sp²) bond formation nih.govresearchgate.net
Barbier-Type AdditionAldehyde, KetoneSecondary/Tertiary AlcoholOne-pot in situ generation and reaction wikipedia.orglibretexts.org
AcylationAcid Chloride, ChloroformateKetone, EsterSynthesis of functionalized carbonyls acs.orgacs.org
Allylation/BenzylationAllylic/Benzylic Halide1,2-Diarylethane derivativeCu(I)-catalyzed C(sp³)–C(sp³) coupling acs.org
Addition to Iminium IonsIminium SaltSubstituted AmineSynthesis of functionalized amines d-nb.info

Advanced Spectroscopic and In-situ Monitoring Techniques for Reaction Discovery

The exploration of novel reactivity for organometallic compounds like this compound is greatly enhanced by a deep understanding of reaction mechanisms, transient intermediates, and the influence of reaction parameters. Traditional analytical methods, which rely on analyzing samples removed from the reaction mixture, often fail to capture the full picture, especially for highly reactive or unstable species. Advanced spectroscopic and, particularly, in-situ (in the reaction mixture) and operando (while the reaction is working) monitoring techniques are pivotal in overcoming these limitations. wikipedia.orgrsc.org These methods provide a real-time window into the chemical transformations as they occur, offering insights that can accelerate the discovery and optimization of new synthetic methodologies. rsc.orgchimia.ch

The direct synthesis of organozinc reagents, such as this compound, from zinc metal and an organohalide is a heterogeneous process where surface intermediates can be elusive to conventional solution-phase analysis like standard NMR spectroscopy. nih.govnih.gov Understanding the structure-reactivity relationships of these reagents is often limited by a lack of information about their precise structures in solution. chemrxiv.org Operando spectroscopy, which couples the spectroscopic characterization of a reaction with the simultaneous measurement of its activity and selectivity, is crucial for establishing these relationships and elucidating reaction mechanisms. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is a cornerstone of chemical analysis, advanced and in-situ NMR techniques provide dynamic information. For organozinc compounds, ¹H and ¹³C NMR can track the consumption of starting materials and the formation of products in real-time. nih.govescholarship.org Studies on related organozinc halides have used NMR to demonstrate rapid alkyl group exchange between different zinc species (e.g., between R₂Zn and RZnX) and to probe the Schlenk equilibrium. uu.nl For instance, monitoring the chemical shifts of protons adjacent to the zinc-bearing carbon can reveal the predominant species in solution, whether it's the mono-organozinc halide or a diorganozinc compound. nih.govescholarship.org This is critical for controlling downstream reactivity in processes like Negishi coupling. nih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopies like Fourier-Transform Infrared (FT-IR) and Raman are powerful tools for in-situ reaction monitoring because they can provide detailed information about changes in functional groups. youtube.comacs.org Attenuated Total Reflectance (ATR) probes can be inserted directly into a reaction vessel, allowing for continuous data acquisition without sample preparation. irdg.orgmt.com For a reaction involving this compound, FT-IR could monitor the disappearance of the C-Br stretching vibration of the precursor, 2-benzylphenyl bromide, and the appearance of new bands associated with the C-Zn bond. These techniques are complementary; FT-IR is sensitive to polar functional groups, while Raman is excellent for studying homo-nuclear bonds and vibrations in symmetric molecules. acs.org The synergistic use of both can provide a more complete vibrational picture of the reaction system. acs.org

X-ray Absorption Spectroscopy (XAS): XAS is a synchrotron-based technique that is exceptionally well-suited for probing the local electronic and geometric structure of the zinc center in this compound. chemrxiv.orgeurekaselect.com By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum, researchers can determine the oxidation state, coordination number, and bond distances of the zinc atom in solution or even on a metal surface. chimia.chchemrxiv.org This is invaluable for understanding the solvation state of the organozinc reagent and its interaction with ligands or additives, which can profoundly impact its reactivity. chemrxiv.org Recent studies have combined XAS with ab initio molecular dynamics to clarify the debated structures of organozinc species in solution. chemrxiv.org

Fluorescence Microscopy: For heterogeneous reactions like the direct formation of organozinc reagents on zinc metal, single-particle fluorescence microscopy has emerged as a highly sensitive technique. nih.govescholarship.org By using organohalides tagged with a fluorophore, researchers can visualize the formation of surface-bound organozinc intermediates as fluorescent "hot spots" on the zinc particles. nih.govnih.gov This method has been used to study the mechanistic effects of solvents and activating agents, revealing how they influence the rate of oxidative addition and the subsequent solubilization of the organozinc species—details that are invisible to bulk analytical methods like NMR. nih.govnih.gov

The application of these advanced spectroscopic techniques offers a pathway to a more profound understanding of the chemistry of this compound. By providing detailed, real-time mechanistic data, these methods empower chemists to move beyond empirical screening and toward the rational design of new, more efficient, and selective transformations. nih.gov

Data Tables

Table 1: Advanced Spectroscopic Techniques for Organozinc Reaction Analysis

Spectroscopic TechniquePrincipleInformation Gained for Organozinc ReactionsKey Application Area
In-situ NMR Spectroscopy Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field.Tracks reaction kinetics, identifies solution-state structures, quantifies species, and observes equilibrium dynamics (e.g., Schlenk equilibrium). nih.govescholarship.orguu.nlReaction profiling and mechanistic elucidation.
In-situ FT-IR/Raman Spectroscopy Measures the absorption (IR) or inelastic scattering (Raman) of infrared radiation by molecular vibrations.Monitors changes in functional groups in real-time, tracks reactants/products, and identifies intermediates. youtube.comacs.orgirdg.orgReal-time process monitoring and kinetic analysis.
X-ray Absorption Spectroscopy (XAS) Measures the absorption of X-rays to probe the electronic structure and local coordination environment of a specific element.Determines oxidation state, coordination number, and bond lengths of the zinc center. chimia.chchemrxiv.orgeurekaselect.comStructural characterization of reagents in solution/solid state.
Fluorescence Microscopy Detects fluorescence from tagged molecules to visualize processes at the single-particle level.Directly observes the formation and location of surface-bound intermediates on zinc metal. nih.govnih.govStudying heterogeneous reaction mechanisms and activation effects.

Q & A

Q. What are the established synthetic routes for preparing (2-benzylphenyl)zinc bromide, and what are their critical reaction parameters?

Answer: this compound is typically synthesized via transmetallation or direct zinc insertion. A common method involves reacting 2-benzylphenylmagnesium bromide with ZnBr₂ in anhydrous tetrahydrofuran (THF) under inert atmosphere (e.g., argon). Key parameters include:

  • Temperature control : Maintain −78°C during Grignard reagent formation to avoid side reactions .
  • Solvent purity : Use rigorously dried THF to prevent hydrolysis of the organozinc intermediate .
  • Molar ratios : Optimize stoichiometry (e.g., 1:1 ZnBr₂ to Grignard reagent) for high yield .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm structure and purity .
  • Atomic Absorption Spectroscopy (AAS) : Quantify zinc content using methods adapted from GB/T 12689.10 (phenylfluorone-cetyltrimethylammonium bromide spectrophotometry) .
  • X-ray Diffraction (XRD) : Resolve crystal structure, particularly for solvated forms (e.g., etherates) .

Q. What safety protocols are essential for handling this compound?

Answer:

  • Hygroscopicity : Store under inert gas (argon) with desiccants due to moisture sensitivity .
  • Toxicity : Use PPE (gloves, goggles) and fume hoods; avoid inhalation/contact. Toxicity profiles align with ZnBr₂, which is harmful to aquatic life .

Advanced Research Questions

Q. How can catalytic efficiency be optimized in cross-coupling reactions using this compound?

Answer: Optimization strategies include:

  • Ligand design : Introduce electron-donating ligands (e.g., phosphines) to stabilize intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temps (80–100°C) .
  • Additives : Use KI or CsF to improve solubility and reduce aggregation .

Q. How should researchers address contradictory data on reaction yields in literature?

Answer: Contradictions often arise from:

  • Impurity profiles : Trace moisture or oxygen degrades organozinc species; use Karl Fischer titration to verify solvent dryness .
  • Kinetic vs. thermodynamic control : Varying reaction times (e.g., 5–24 hours) can favor different pathways .
  • Characterization gaps : Cross-validate yields with multiple techniques (e.g., GC-MS, NMR integration) .

Q. What are the mechanistic implications of solvent coordination in this compound reactions?

Answer: Solvents like diethyl ether form stable solvates (e.g., ZnBr₂·2Et₂O), altering reactivity:

  • Steric effects : Bulky ethers slow transmetallation but improve selectivity .
  • Thermodynamic stability : Solvate dissociation energies (measured via vapor pressure studies) influence reaction spontaneity .

Q. How can environmental impacts of this compound be mitigated in lab-scale workflows?

Answer:

  • Waste treatment : Use polymer sorbents (e.g., polyacrylic acid) to solidify aqueous waste, achieving >95% Zn²⁺ retention .
  • Green solvents : Replace THF with cyclopentyl methyl ether (CPME), which has lower toxicity and higher biodegradability .

Methodological Guidance

  • Controlled experiments : Use design of experiments (DoE) to systematically vary parameters (e.g., temp, solvent, catalyst loading) .
  • Data validation : Cross-reference spectrophotometric zinc assays (GB/T 12689.10) with ICP-MS for accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.